molecular formula C12H17NO B13429271 1-(3,4-dihydro-1H-2-benzopyran-5-yl)propan-2-amine

1-(3,4-dihydro-1H-2-benzopyran-5-yl)propan-2-amine

Cat. No.: B13429271
M. Wt: 191.27 g/mol
InChI Key: MHQMMMYCEICVLV-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(3,4-dihydro-1H-2-benzopyran-5-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydro-2H-1-benzopyran with propan-2-amine under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-1H-2-benzopyran-5-yl)propan-2-amine involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and uptake . This interaction can influence various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

1-(3,4-dihydro-1H-2-benzopyran-5-yl)propan-2-amine can be compared with other benzopyran derivatives such as:

The uniqueness of this compound lies in its specific amine substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-(3,4-dihydro-1H-isochromen-5-yl)propan-2-amine

InChI

InChI=1S/C12H17NO/c1-9(13)7-10-3-2-4-11-8-14-6-5-12(10)11/h2-4,9H,5-8,13H2,1H3

InChI Key

MHQMMMYCEICVLV-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC2=C1CCOC2)N

Origin of Product

United States

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